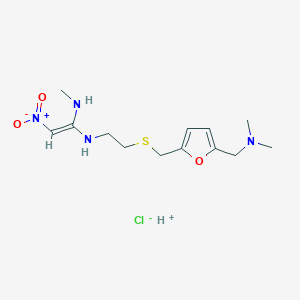
Latrepirdine dihydrochloride
Übersicht
Beschreibung
Latrepirdine dihydrochloride, also known as Dimebon, is an antihistamine drug that has been used clinically in Russia since 1983 . It is an orally active, small molecule compound that has been shown to inhibit brain cell death in animal models of Alzheimer’s disease and Huntington’s disease . It has also been suggested to have cognition-enhancing effects in healthy individuals .
Synthesis Analysis
A series of novel γ-Carboline derivatives were designed and synthesized using the Suzuki coupling reaction . The concise synthesis and systematic structure–activity relationship of a novel small molecule library of nitrogen-incorporated γ-Carboline derivatives of latrepirdine were described .Molecular Structure Analysis
Latrepirdine dihydrochloride is a neuroactive compound with antagonist activity at histaminergic, α-adrenergic, and serotonergic receptors . It stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion .Chemical Reactions Analysis
Latrepirdine has shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . Several polymorphic forms of latrepirdine dihydrochloride, including crystalline anhydrous form A, form B hemi-hydrate, form C monohydrate, form D dihydrate, form F trihydrate, and amorphous form have been reported .Physical And Chemical Properties Analysis
The molecular formula of Latrepirdine dihydrochloride is C21H27Cl2N3 and its average mass is 392.365 Da .Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement
Latrepirdine dihydrochloride has been studied for its cognitive-enhancing nootropic activity . The cognitive-enhancing effect was studied in male and female Wistar rats after 9 days of oral administration . This study was conducted after prior administration of scopolamine, an agent that causes memory impairment similar to that in Alzheimer’s disease .
Bioavailability
The bioavailability of Latrepirdine dihydrochloride has been studied in relation to its polymorphic forms . The pharmacokinetics of six polymorphs (A, B, C, D, E, F) of latrepirdine were studied in male SD rats after 7 days of oral administration . The highest bioavailability both in the blood and in the brain was demonstrated by polymorph E .
Alzheimer’s Disease Treatment
Latrepirdine dihydrochloride has been repurposed as a potential treatment for Alzheimer’s disease . It has shown neuroprotective functions and the ability to enhance cognition in Alzheimer’s disease models .
Huntington’s Disease Treatment
Latrepirdine dihydrochloride has also been considered for the treatment of Huntington’s disease . It has shown promising results in preliminary reports, demonstrating neuroprotective functions in Huntington’s disease models .
Neurodegenerative Diseases
Latrepirdine dihydrochloride has been studied for its potential therapeutic roles in other neurodegenerative diseases . It has shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways .
Development of Structural Analogues
Recent studies have demonstrated neuroprotective functions for latrepirdine-related class of molecules including the b-carbolines and aminopropyl carbazoles in Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis models . Assessment of their neuroprotective effects and underlying biological functions presents obvious value for developing structural analogues of latrepirdine for dementia treatment .
Wirkmechanismus
Target of Action
Latrepirdine dihydrochloride, also known as Dimebon, is a small molecule that targets several receptors in the body. It inhibits alpha-Adrenergic receptors (alpha1A, alpha1B, alpha1D, and alpha2A), Histamine H1 and H2 receptors, and Serotonin 5-HT2c, 5-HT5A, 5-HT6 receptors with high affinity . It also targets the Glutamate [NMDA] receptor and Acetylcholinesterase .
Mode of Action
Latrepirdine interacts with its targets to affect a number of cellular functions. It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a reduction in the levels of intracellular APP metabolites, including Aβ . It also blocks NMDA receptors or voltage-gated Ca2+ channels and prevents mitochondrial permeability pore transition .
Biochemical Pathways
The compound affects several biochemical pathways. It influences multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . The precise mechanisms underlying these effects are still being investigated.
Pharmacokinetics
The pharmacokinetics of latrepirdine dihydrochloride have been studied in animal models. The highest bioavailability both in the blood and in the brain was demonstrated by a specific polymorph of the compound, known as polymorph E . This suggests that the crystal structure of the compound plays a key role in its bioavailability .
Result of Action
The action of latrepirdine dihydrochloride results in neuroprotective functions and the ability to enhance cognition in models of Alzheimer’s disease (AD) and Huntington’s disease (HD) . It has been shown to reduce neuronal excitability and mediate neuroprotection against excitotoxic injury .
Action Environment
The efficacy and stability of latrepirdine dihydrochloride can be influenced by environmental factors. For instance, the crystal structure of the compound, which can vary depending on environmental conditions, has been shown to play a key role in its bioavailability and efficacy .
Safety and Hazards
Zukünftige Richtungen
The crystal structure has been shown to play a key role in the bioavailability and efficacy of latrepirdine . Polymorph E has been shown to be a promising drug for the treatment of neurodegenerative diseases associated with memory impairment, such as Alzheimer’s disease . Sublingual delivery of latrepirdine has the potential to offer improved bioavailability by circumventing first-pass metabolism .
Eigenschaften
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWLIQOLGOZTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243103 | |
| Record name | Latrepirdine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Latrepirdine dihydrochloride | |
CAS RN |
97657-92-6 | |
| Record name | Latrepirdine dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latrepirdine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATREPIRDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















